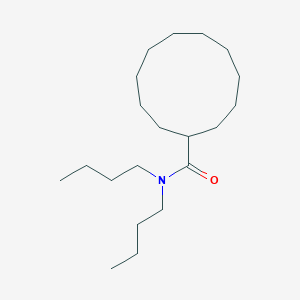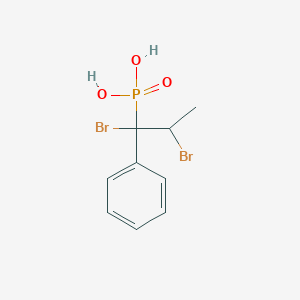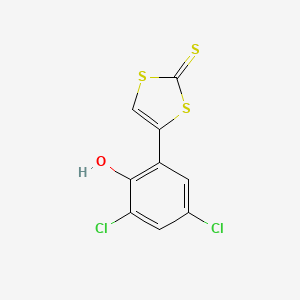
N,N-Dibutylcycloundecanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylcycloundecanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cycloundecane ring attached to a carboxamide group, with two butyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dibutylamine. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dibutylcycloundecanamine
Substitution: Various substituted amides depending on the substituent used
Applications De Recherche Scientifique
N,N-Dibutylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibutylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutylcyclohexanecarboxamide
- N,N-Dibutylcyclooctanecarboxamide
- N,N-Dibutylcyclododecanecarboxamide
Uniqueness
N,N-Dibutylcycloundecanecarboxamide is unique due to its larger cycloundecane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with smaller or larger rings.
Propriétés
| 91424-66-7 | |
Formule moléculaire |
C20H39NO |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N,N-dibutylcycloundecanecarboxamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-17-21(18-6-4-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h19H,3-18H2,1-2H3 |
Clé InChI |
ZYBBDTZJOPRTQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1CCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/no-structure.png)





